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molecular formula C2H8N2O4S2 B8459473 Methanesulfonamide, N-(aminosulfonyl)-N-methyl- CAS No. 53203-08-0

Methanesulfonamide, N-(aminosulfonyl)-N-methyl-

Cat. No. B8459473
M. Wt: 188.23 g/mol
InChI Key: TXVPSXGQIZOLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155222

Procedure details

37.6 g of (N-methylsulfonyl-N-methylamino)sulfonamide are dissolved in 500 ml of acetonitrile, 55.0 g of phenyl 4,6-dimethoxy-2-pyrimidylcarbamate are added dropwise at room temperature, and the mixture is stirred for 18 hours at room temperature. Approx. 400 ml of acetonitrile are distilled off, and then 200 ml of water are added at 0° C., and the mixture is brought to pH 2-3 using 2N HCl. The product which has precipitated is filtered off with suction and washed with water. 72.6 g of the desired product of a purity of 98.4% are obtained, which corresponds to a yield of 96.8% of theory. The melting point of the product is 185-186° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Yield
96.8%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]([S:7]([NH2:10])(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3].[CH3:11][O:12][C:13]1[CH:18]=[C:17]([O:19][CH3:20])[N:16]=[C:15]([NH:21][C:22](=O)[O:23]C2C=CC=CC=2)[N:14]=1>C(#N)C>[CH3:1][S:2]([N:5]([S:7]([NH:10][C:22]([NH:21][C:15]1[N:14]=[C:13]([O:12][CH3:11])[CH:18]=[C:17]([O:19][CH3:20])[N:16]=1)=[O:23])(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
CS(=O)(=O)N(C)S(=O)(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)NC(OC1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Approx. 400 ml of acetonitrile are distilled off
ADDITION
Type
ADDITION
Details
200 ml of water are added at 0° C.
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72.6 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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